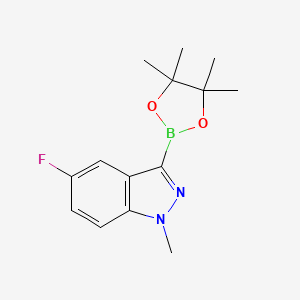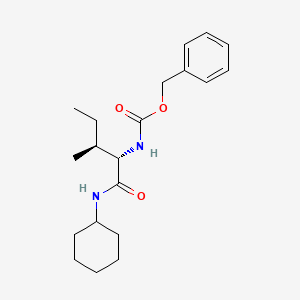
alpha-Phenylethylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Phenylethylamine hydrochloride: is an organic compound that belongs to the class of phenethylamines. It is a hydrochloride salt form of alpha-phenylethylamine, which is a naturally occurring monoamine alkaloid and trace amine. This compound is known for its stimulant effects on the central nervous system and is found in various organisms and foods, such as chocolate.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The most straightforward synthetic procedure for the preparation of alpha-phenylethylamine involves the reductive amination of acetophenone. This reaction typically uses ammonia and hydrogen in the presence of a catalyst to yield alpha-phenylethylamine . Another method is the Leuckart reaction, which uses ammonium formate .
Industrial Production Methods: Industrial production of alpha-phenylethylamine hydrochloride often involves large-scale reductive amination processes. The reaction conditions are optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions: Alpha-phenylethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form more saturated amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Produces secondary or tertiary amines.
Substitution: Produces various substituted phenethylamines.
Aplicaciones Científicas De Investigación
Alpha-phenylethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic compounds and chiral auxiliaries.
Biology: Studied for its role as a neurotransmitter and its effects on the central nervous system.
Medicine: Investigated for its potential therapeutic effects, including mood enhancement and weight loss.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
Alpha-phenylethylamine hydrochloride exerts its effects primarily by binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . This leads to the regulation of monoamine neurotransmission, affecting the levels of dopamine, norepinephrine, and serotonin in the brain .
Comparación Con Compuestos Similares
Phenethylamine: The parent compound, which shares a similar structure but lacks the hydrochloride salt form.
Amphetamines: Structurally related compounds with more potent stimulant effects.
Catecholamines: Such as dopamine and norepinephrine, which are endogenous compounds with similar monoamine structures.
Uniqueness: Alpha-phenylethylamine hydrochloride is unique due to its specific binding affinity to TAAR1 and its role in modulating neurotransmitter levels without the potent addictive properties seen in some of its analogs .
Propiedades
IUPAC Name |
1-phenylethylazanium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N.ClH/c1-7(9)8-5-3-2-4-6-8;/h2-7H,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHGSOZIZRABBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)[NH3+].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13437-79-1, 20938-48-1 |
Source


|
| Record name | 1-Phenylethylamine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13437-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzylamine, alpha-methyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020938481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7944743.png)

![1-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-pyrrolo[2,3-B]pyridine](/img/structure/B7944748.png)





![benzyl N-[(2S)-1-(butylamino)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B7944799.png)




